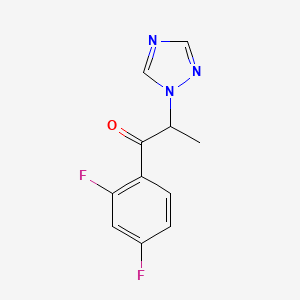
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound that belongs to the class of triazole derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s structure features a difluorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms, such as alcohols.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to its triazole moiety.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound may have applications in the synthesis of other chemical intermediates or active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways: It can interact with various biochemical pathways, leading to its observed effects.
Binding: The triazole ring and difluorophenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific combination of a difluorophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94105-27-8 |
|---|---|
Molecular Formula |
C11H9F2N3O |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H9F2N3O/c1-7(16-6-14-5-15-16)11(17)9-3-2-8(12)4-10(9)13/h2-7H,1H3 |
InChI Key |
WVRMXWDAILYUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















